molecular formula C19H15F6N3O3 B2815212 2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide CAS No. 245039-50-3

2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

Cat. No. B2815212
CAS RN: 245039-50-3
M. Wt: 447.337
InChI Key: XZAKVKMEMHXBFB-NSKAYECMSA-N
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Description

2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide, also known as TFMPD, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TFMPD is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain.

Scientific Research Applications

Synthesis and Characterization Studies

  • Polymer Chemistry and Materials Science : Studies have focused on the synthesis and characterization of novel polymers, including polyimides and Schiff base complexes, incorporating trifluoromethyl groups and other structural motifs similar to the compound . These materials often exhibit desirable properties such as high solubility, thermal stability, low dielectric constants, and optical transparency, making them suitable for applications in high-performance plastics, electronics, and coatings (Chung, Tuan-Wen Tzu, & Hsiao, 2006; Mao, Hu, Wang, Du, & Xu, 2015).

  • Catalytic Applications : Schiff base complexes involving similar structural components have been synthesized and explored for their catalytic activities, such as peroxidase mimics. These studies contribute to understanding the catalytic behavior of manganese(III) complexes in biochemical applications (Bermejo et al., 2017).

Fungicidal and Biological Activity

  • Fungicidal Applications : Novel compounds with trifluoromethylphenyl groups have been developed as strobilurin analogues, exhibiting significant fungicidal activities against various pathogens. This research indicates the potential of incorporating trifluoromethyl groups into bioactive compounds for enhanced agricultural applications (Liu et al., 2008).

Material Properties Optimization

  • Optimization of Material Properties : Research on bis(trifluoromethyl)phenyl-based compounds and related structures has focused on tailoring the molecular architecture to optimize properties such as curing shrinkage, mechanical strength, and thermal stability. These efforts aim to develop materials with specific functionalities for dental composites, coatings, and high-performance polymers (Kim, Kim, & Kim, 2006).

properties

IUPAC Name

2-[(E)-methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3/c1-31-26-10-15(16(29)27-13-6-2-4-11(8-13)18(20,21)22)17(30)28-14-7-3-5-12(9-14)19(23,24)25/h2-10,15H,1H3,(H,27,29)(H,28,30)/b26-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKVKMEMHXBFB-NSKAYECMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

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